1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE
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Overview
Description
1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring fused with a nitrobenzoyl group, which is further substituted with dimethoxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 4,5-dimethoxybenzaldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with o-phenylenediamine, to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dimethoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as acetonitrile and ethanol are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in the development of caged compounds for controlled release of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE involves its ability to undergo photochemical reactions. Upon exposure to light, the compound can release the nitrobenzoyl group, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby exerting their effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Methylenedioxy-2-nitrobenzyl alcohol
- 4,5-Methylenedioxy-2-nitrobenzaldehyde
Uniqueness
Compared to similar compounds, 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE is unique due to its benzodiazole ring structure, which imparts distinct photochemical properties. This makes it particularly useful in applications requiring controlled release of bioactive molecules.
Properties
IUPAC Name |
benzimidazol-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-23-14-7-10(13(19(21)22)8-15(14)24-2)16(20)18-9-17-11-5-3-4-6-12(11)18/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMYFZCGWWGXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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